An In-depth Technical Guide to 2-Propanone, (2,4-dinitrophenyl)hydrazone: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Propanone, (2,4-dinitrophenyl)hydrazone: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-propanone, (2,4-dinitrophenyl)hydrazone, a compound of significant historical and practical importance in analytical and synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analytical applications of this hydrazone derivative. The content is structured to offer not just data, but also a deeper understanding of the underlying chemical principles and experimental considerations.
Introduction and Significance
2-Propanone, (2,4-dinitrophenyl)hydrazone, also known as acetone 2,4-dinitrophenylhydrazone, is an organic compound formed from the reaction of 2-propanone (acetone) with 2,4-dinitrophenylhydrazine (DNPH).[1][2] This reaction is a classic qualitative test, known as Brady's test, for the identification of carbonyl functional groups in aldehydes and ketones.[3][4][5] The formation of a distinctively colored precipitate—typically yellow, orange, or red—serves as a positive indicator for the presence of a carbonyl compound.[3][5] While modern spectroscopic techniques have largely superseded this method for structural elucidation, the principles of this reaction and the utility of the resulting hydrazones remain fundamental in organic chemistry education and certain analytical applications.[3]
The significance of 2-propanone, (2,4-dinitrophenyl)hydrazone and its analogues lies in their crystallinity and sharp melting points, which historically enabled the identification of unknown aldehydes and ketones by forming solid derivatives with characteristic physical properties.[4][6] This guide will explore the key attributes of the acetone derivative in detail.
Molecular Structure and Chemical Identity
The molecular structure of 2-propanone, (2,4-dinitrophenyl)hydrazone is characterized by a hydrazone functional group (>C=N-NH-) linking a propan-2-ylidene group to a 2,4-dinitrophenyl moiety.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,4-dinitro-N-(propan-2-ylideneamino)aniline[7] |
| Synonyms | Acetone, (2,4-dinitrophenyl)hydrazone; Acetone 2,4-dinitrophenylhydrazone; 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone[1][7] |
| CAS Number | 1567-89-1[7][8] |
| Molecular Formula | C₉H₁₀N₄O₄[1][7][9] |
| Molecular Weight | 238.20 g/mol [7][8][9] |
| InChI Key | YGIXYAIGWMAGIB-UHFFFAOYSA-N[1][8] |
Physicochemical and Spectroscopic Properties
2-Propanone, (2,4-dinitrophenyl)hydrazone is a yellow to orange crystalline solid.[1] Its physical and spectroscopic properties are crucial for its identification and characterization.
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 126-128 °C | [10][11] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; generally insoluble in water.[1][12] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural information for 2-propanone, (2,4-dinitrophenyl)hydrazone.
Infrared (IR) Spectroscopy:
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3287-3456 | Sharp peak indicating the amine hydrogen of the hydrazone.[8][13] |
| C=N Stretch | ~1620.8 | Characteristic imine stretch of the hydrazone.[8] |
| Aromatic C-H Stretch | ~3090 | Stretching vibrations of the hydrogens on the dinitrophenyl ring.[13] |
| NO₂ Asymmetric Stretch | ~1516 | Characteristic for the nitro groups.[13] |
| NO₂ Symmetric Stretch | ~1329 | Characteristic for the nitro groups.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum shows distinct signals for the methyl protons of the acetone moiety and the aromatic protons of the dinitrophenyl ring. The two methyl groups are chemically equivalent and thus appear as a single sharp signal. The aromatic region is more complex due to the substitution pattern, with characteristic doublets and a doublet of doublets for the three aromatic protons.[8] The N-H proton gives a characteristic signal that can be broad and its chemical shift is often dependent on the solvent and concentration.[8]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two equivalent methyl carbons, the imine carbon (C=N), and the six carbons of the aromatic ring, providing further confirmation of the molecular structure.[8]
Synthesis and Reaction Mechanism
The synthesis of 2-propanone, (2,4-dinitrophenyl)hydrazone is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination reaction.[2][3][14]
The Overall Reaction
The reaction involves the treatment of 2-propanone with 2,4-dinitrophenylhydrazine in an acidic medium, typically a solution of DNPH in methanol and sulfuric acid (Brady's reagent).[3][6]
Reaction Equation:
(CH₃)₂C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(CH₃)₂ + H₂O[3]
Reaction Mechanism
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination of a water molecule.[3][6]
-
Protonation of the Carbonyl Oxygen: Under acidic conditions, the carbonyl oxygen of acetone is protonated, which increases the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group of DNPH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated acetone.[8][15] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Elimination of Water: The intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable hydrazone product.[3][8]
The following diagram illustrates the key steps in the formation of 2-propanone, (2,4-dinitrophenyl)hydrazone.
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